coenzyme a, trilithium salt

Descripción

Significance of Coenzyme A as a Ubiquitous and Essential Metabolic Cofactor

Coenzyme A is a universal and indispensable cofactor involved in over 100 different metabolic reactions. coenzalabs.com It is synthesized in the body from pantothenate (vitamin B5), cysteine, and adenosine (B11128) triphosphate (ATP). imrpress.comwikipedia.org The broad distribution and essentiality of Coenzyme A are highlighted by the fact that genomes of all sequenced organisms encode enzymes that utilize it as a substrate. wikipedia.org Approximately 4% of all cellular enzymes use Coenzyme A or its derivatives, underscoring its central role in cellular function. mdpi.comwikipedia.org The metabolism of CoA and its derivatives is deeply intertwined with numerous physiological processes and its dysregulation is implicated in a variety of diseases, making it a key molecule of interest in biomedical research. imrpress.comontosight.aiimrpress.com

Fundamental Roles of Coenzyme A in Cellular Biochemistry

Coenzyme A's primary function is to act as a carrier of acyl groups, most notably acetyl groups, forming thioester derivatives like acetyl-CoA. imrpress.comportlandpress.com This function is critical for numerous metabolic pathways. imrpress.comontosight.ai

Key Metabolic Pathways Involving Coenzyme A:

| Metabolic Pathway | Role of Coenzyme A |

| Citric Acid Cycle (Krebs Cycle) | Acetyl-CoA, derived from the breakdown of carbohydrates, fats, and proteins, is the primary molecule entering the citric acid cycle to generate ATP, the cell's main energy currency. ebsco.comwikipedia.orgaatbio.com |

| Fatty Acid Metabolism | CoA is essential for both the synthesis and oxidation of fatty acids. wikipedia.orgaatbio.com It transports fatty acids from the cytoplasm into the mitochondria for beta-oxidation and energy production. wikipedia.org In the cytosol, it is involved in the synthesis of fatty acids, which are crucial components of cell membranes. wikipedia.orgaatbio.com |

| Amino Acid Metabolism | Coenzyme A participates in the metabolic breakdown of various amino acids. ontosight.ainih.gov |

| Cholesterol Synthesis | The synthesis of cholesterol, a vital component of cell membranes and a precursor for steroid hormones, relies on CoA derivatives. imrpress.comportlandpress.com |

| Gene Expression | Acetyl-CoA serves as the acetyl group donor for histone acetylation, a key epigenetic modification that influences gene expression. imrpress.comportlandpress.com |

The conversion of food into usable energy is fundamentally dependent on Coenzyme A, which acts as a hub in the interconversion of fats, proteins, and carbohydrates. britannica.com Its thioester derivatives, such as acetyl-CoA, succinyl-CoA, and malonyl-CoA, are central to these processes. imrpress.comnih.gov

Utility of Coenzyme A Trilithium Salt as a Research Reagent

Coenzyme A trilithium salt is a widely used reagent in biochemical and clinical research. coenzalabs.comchemimpex.com Its utility stems from its role as a necessary cofactor in a multitude of enzymatic reactions, making it essential for in vitro studies of metabolic pathways and enzyme kinetics. chemimpex.comsigmaaldrich.com Researchers utilize this compound to investigate the mechanisms of enzymes involved in lipid metabolism, energy production, and cellular detoxification. coenzalabs.comchemimpex.com It is also employed in metabolomic studies to analyze metabolic profiles, which can aid in understanding disease states and developing targeted therapies. chemimpex.comchemimpex.com

Research Applications of Coenzyme A Trilithium Salt:

| Research Area | Specific Application |

| Biochemical Research | Serves as a cofactor in enzymatic assays to study metabolic pathways and enzyme mechanisms. chemimpex.comchemimpex.com |

| Pharmaceutical Development | Used in the study and development of drugs targeting metabolic disorders. chemimpex.comchemimpex.com |

| Cell Culture | Added to cell culture media to support cell growth and differentiation, particularly in cancer and regenerative medicine research. chemimpex.comchemimpex.com |

| Metabolomics | Employed to analyze metabolic profiles and identify biomarkers for various diseases. chemimpex.comchemimpex.com |

Advantages of the Trilithium Salt Form in Laboratory Applications

The trilithium salt form of Coenzyme A offers distinct advantages for laboratory use, primarily related to its enhanced stability and solubility. chemimpex.comchemimpex.comvwr.com While Coenzyme A in its free form can be unstable, the trilithium salt provides a more robust and reliable compound for experimental purposes. usbio.net

Properties of Coenzyme A Trilithium Salt:

| Property | Description |

| Appearance | White to off-white powder. chemimpex.comusbio.net |

| Solubility | Soluble in water. usbio.netsigmaaldrich.com |

| Stability | The solid product is stable when stored desiccated at -20°C. usbio.net Aqueous solutions are less stable and should be prepared fresh. usbio.netsigmaaldrich.com |

This increased stability and solubility ensure consistency and reproducibility in experimental results, which is paramount in scientific research. chemimpex.comchemimpex.com The trilithium salt's reliability makes it an excellent choice for a wide range of applications, from basic biochemical assays to more complex studies in metabolic engineering and drug development. chemimpex.comvwr.com

Structure

2D Structure

Propiedades

Número CAS |

18439-24-2 |

|---|---|

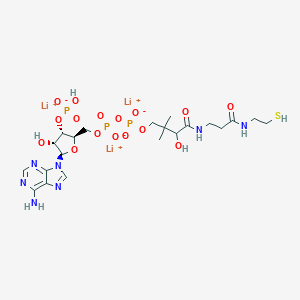

Fórmula molecular |

C21H33Li3N7O16P3S |

Peso molecular |

785.4 g/mol |

Nombre IUPAC |

trilithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-2,2-dimethyl-4-oxo-4-[[3-oxo-3-(2-sulfanylethylamino)propyl]amino]butoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate |

InChI |

InChI=1S/C21H36N7O16P3S.3Li/c1-21(2,16(31)19(32)24-4-3-12(29)23-5-6-48)8-41-47(38,39)44-46(36,37)40-7-11-15(43-45(33,34)35)14(30)20(42-11)28-10-27-13-17(22)25-9-26-18(13)28;;;/h9-11,14-16,20,30-31,48H,3-8H2,1-2H3,(H,23,29)(H,24,32)(H,36,37)(H,38,39)(H2,22,25,26)(H2,33,34,35);;;/q;3*+1/p-3/t11-,14-,15-,16+,20-;;;/m1.../s1 |

Clave InChI |

QSCBPHBAFBVXRK-FFKZSOHASA-K |

SMILES isomérico |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])[C@H](C(=O)NCCC(=O)NCCS)O |

SMILES canónico |

[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])C(C(=O)NCCC(=O)NCCS)O |

Apariencia |

Assay:≥95%A crystalline solid |

Otros números CAS |

18439-24-2 |

Pictogramas |

Irritant |

Sinónimos |

CoA Trilithium Salt; Trilithium Coenzyme A; |

Origen del producto |

United States |

Biochemical Roles and Metabolic Pathways of Coenzyme a

Mechanisms of Acyl Group Transfer

The chemical reactivity of Coenzyme A is attributed to its terminal sulfhydryl (-SH) group, which allows it to function as an acyl group carrier. wikipedia.org When it reacts with a carboxylic acid, it forms a thioester, a compound with a high-energy bond. sigmaaldrich.com This high-energy nature makes the acyl group readily transferable to other molecules. The transfer of these acyl groups is a fundamental process in metabolism, catalyzed by enzymes known as acyltransferases. imrpress.com

The general mechanism involves the activation of a carboxylic acid by its attachment to CoA, forming an acyl-CoA derivative like acetyl-CoA or succinyl-CoA. wikipedia.org This "activated" acyl group can then be transferred to an acceptor molecule. For instance, Coenzyme A transferases facilitate the movement of a CoA moiety from an acyl-CoA donor to a carboxylic acid acceptor. wikipedia.org In some enzymatic reactions, a catalytic residue, such as glutamate or cysteine within the enzyme's active site, directly participates in the transfer. wikipedia.orgnih.gov The catalytic cycle often proceeds through a ping-pong mechanism, involving the acylation of the enzyme followed by the transfer of the acyl group to the final acceptor, regenerating the free enzyme. nih.gov This ability to carry and donate acyl groups is central to CoA's role in linking different metabolic pathways. nih.gov

Central Energy Metabolism

Coenzyme A is a linchpin in the production of cellular energy, primarily through its derivative, acetyl-CoA. aatbio.com Acetyl-CoA is the convergent point for the breakdown of glucose, fatty acids, and some amino acids, feeding into the central energy-yielding pathway of the cell. wikipedia.orgbritannica.com

The tricarboxylic acid (TCA) cycle, also known as the Krebs or citric acid cycle, is the primary catabolic pathway for the complete oxidation of acetyl-CoA to carbon dioxide, generating ATP. wikipedia.org Acetyl-CoA serves as the primary fuel for the cycle. khanacademy.org The cycle initiates when acetyl-CoA transfers its two-carbon acetyl group to a four-carbon molecule, oxaloacetate, to form the six-carbon molecule citrate. britannica.comlumenlearning.com This reaction releases the free form of Coenzyme A (CoASH), which can then participate in other reactions, such as pyruvate oxidation. britannica.com The subsequent eight steps of the TCA cycle involve a series of redox, dehydration, hydration, and decarboxylation reactions that regenerate oxaloacetate and produce energy-rich molecules. tru.ca For each turn of the cycle, the energy released is captured in the form of ATP (or an equivalent, GTP), and the reduced coenzymes NADH and FADH₂, which subsequently transfer their high-energy electrons to the electron transport chain to produce a significant amount of ATP via oxidative phosphorylation. britannica.comtru.ca

| Step | Enzyme | Reactant(s) | Product(s) | Role of CoA |

| Initiation | Citrate Synthase | Acetyl-CoA, Oxaloacetate | Citrate, CoA-SH | Delivers the acetyl group to the cycle. britannica.com |

| Step 4 | α-ketoglutarate dehydrogenase complex | α-ketoglutarate, NAD+, CoA-SH | Succinyl-CoA, NADH, H+, CO2 | Binds to the succinyl group. tru.ca |

| Step 5 | Succinyl-CoA synthetase | Succinyl-CoA, GDP, Pi | Succinate, GTP, CoA-SH | Is released, coupled with substrate-level phosphorylation. tru.ca |

Before the products of glycolysis can enter the TCA cycle, the three-carbon molecule pyruvate must be converted into the two-carbon acetyl group carried by CoA. khanacademy.org This crucial linking step, known as pyruvate oxidation, occurs in the mitochondrial matrix in eukaryotes. tru.cajove.com The conversion is a three-step process carried out by a large, multi-enzyme complex called the pyruvate dehydrogenase complex. khanacademy.orglumenlearning.com

Decarboxylation : A carboxyl group is removed from pyruvate, releasing a molecule of carbon dioxide. This is the first carbon from the original glucose molecule to be removed. khanacademy.orglumenlearning.com

Oxidation : The remaining two-carbon hydroxyethyl group is oxidized to an acetyl group. The electrons lost in this oxidation are captured by NAD+, forming NADH. lumenlearning.comstudy.com

Transfer to CoA : The oxidized acetyl group is then transferred to Coenzyme A, forming the high-energy compound acetyl-CoA. lumenlearning.comstudy.com

This resulting acetyl-CoA molecule is then ready to enter the TCA cycle to be further catabolized for energy production. khanacademy.orgjove.com This pathway is a critical control point in metabolism, regulating the flow of metabolites from glycolysis into the TCA cycle. khanacademy.org

Lipid Metabolism and Biosynthesis

Coenzyme A and its thioester derivatives are fundamental to both the synthesis and breakdown of lipids. wikipedia.orgimrpress.com It facilitates the transport of fatty acids and serves as the activated building block for the creation of more complex lipid molecules.

The roles of Coenzyme A in fatty acid metabolism are distinct and spatially separated within the cell to ensure tight regulation. wikipedia.org

Fatty Acid Synthesis : This anabolic process occurs in the cytosol. wikipedia.orgwikipedia.org It begins with acetyl-CoA, which is converted to malonyl-CoA. wikipedia.org CoA assists in transferring these two-carbon acetyl units during the elongation process to build long-chain fatty acids. sigmaaldrich.com This pathway is essential for creating the fatty acids needed for cell membrane structure and energy storage. wikipedia.org

Beta-Oxidation : This catabolic process takes place in the mitochondria and is responsible for breaking down fatty acids to generate energy. microbenotes.comnih.gov Before entering the mitochondria, fatty acids in the cytoplasm are activated by attaching to Coenzyme A, a reaction that forms fatty acyl-CoA. microbenotes.com This acyl-CoA molecule is then transported into the mitochondria. wikipedia.org Through a four-step cycle, the fatty acyl-CoA is systematically shortened by two carbons at a time, releasing one molecule of acetyl-CoA in each cycle. nih.gov This acetyl-CoA can then enter the TCA cycle to produce ATP. microbenotes.comnih.gov

| Metabolic Process | Cellular Location | Key CoA Derivative | Overall Function |

| Fatty Acid Synthesis | Cytosol | Acetyl-CoA, Malonyl-CoA | Builds fatty acids from two-carbon units. wikipedia.org |

| Beta-Oxidation | Mitochondria | Fatty Acyl-CoA, Acetyl-CoA | Breaks down fatty acids into two-carbon units for energy. microbenotes.comnih.gov |

Coenzyme A is the ultimate precursor for the biosynthesis of cholesterol and other steroids. sigmaaldrich.comlibretexts.org The synthesis pathway begins in the cytosol with the condensation of two molecules of acetyl-CoA to form acetoacetyl-CoA. libretexts.org A third molecule of acetyl-CoA is then added to create the six-carbon intermediate β-hydroxy-β-methylglutaryl-CoA (HMG-CoA). libretexts.org

The conversion of HMG-CoA to mevalonate, catalyzed by the enzyme HMG-CoA reductase, is the committed, rate-limiting step in cholesterol synthesis. libretexts.org This enzyme is a major target for regulation of cholesterol levels in the body. libretexts.org The subsequent steps involve a complex series of reactions that ultimately produce cholesterol. Furthermore, CoA is involved in the esterification of cholesterol for storage and transport. The enzyme acyl-CoA:cholesterol acyltransferase (ACAT) uses a fatty acyl-CoA and cholesterol to form a more hydrophobic cholesteryl ester. libretexts.orgnih.gov

Phospholipid Synthesis and Membrane Repair

Coenzyme A (CoA) is fundamental to the synthesis of phospholipids, the primary components of cellular membranes, and plays a role in membrane repair mechanisms. Its involvement is primarily through its activated acyl derivatives, known as acyl-CoAs.

Coenzyme A is essential for the de novo synthesis of fatty acids, which are the building blocks of phospholipids. wikipedia.org It acts as a carrier of acyl groups during the elongation of fatty acid chains. wikipedia.org These newly synthesized fatty acids are then activated to fatty acyl-CoAs, which can be incorporated into glycerol-3-phosphate to form phospholipids, following pathways like the Kennedy pathway. nih.gov The availability of acyl-CoAs, therefore, directly influences the rate of phospholipid biosynthesis, which is crucial for cell growth, proliferation, and maintaining the integrity of cellular and organellar membranes. researchgate.net

In addition to its role in synthesis, Coenzyme A contributes to membrane maintenance and repair. Research indicates that CoA can promote the repair of plasma membranes by activating phospholipid synthesis. mpbio.com It also facilitates the removal of lipid peroxides by enhancing the mobilization of fatty acids, which helps to mitigate membrane damage caused by oxidative stress. mpbio.com By providing the necessary substrates for phospholipid synthesis, CoA ensures that cells can rapidly replace damaged membrane lipids and restore barrier function after injury. nih.gov

Integration with Amino Acid and Carbohydrate Metabolism

Coenzyme A, primarily in the form of acetyl-CoA, serves as a critical nexus for the integration of carbohydrate, lipid, and amino acid metabolism. thomassci.comuomustansiriyah.edu.iq This single molecule links the catabolic breakdown of these major nutrient classes to energy production and biosynthetic pathways. wikipedia.org

Carbohydrate metabolism culminates in the production of pyruvate through glycolysis. uomustansiriyah.edu.iq Pyruvate is then transported into the mitochondria and converted to acetyl-CoA by the pyruvate dehydrogenase complex. nih.gov This acetyl-CoA is the primary fuel for the tricarboxylic acid (TCA) cycle, where it is oxidized to produce ATP, the cell's main energy currency. thomassci.comyoutube.com

In lipid metabolism, fatty acids undergo β-oxidation to generate a significant amount of acetyl-CoA, which also enters the TCA cycle for energy production. thomassci.comuomustansiriyah.edu.iq Conversely, when energy is abundant, acetyl-CoA in the cytosol is used as the primary building block for the synthesis of fatty acids, cholesterol, and steroid hormones. thomassci.comwikipedia.org

The carbon skeletons of several amino acids, after deamination or transamination, can be converted into acetyl-CoA or intermediates of the TCA cycle. uomustansiriyah.edu.iq For instance, amino acids like leucine, isoleucine, and tyrosine are catabolized to acetyl-CoA. uomustansiriyah.edu.iq This allows the cell to utilize amino acids for energy production when other sources are scarce.

The central role of acetyl-CoA provides a key regulatory point in metabolism. The ratio of acetyl-CoA to free CoA reflects the energetic state of the cell and influences the direction of metabolic fluxes, determining whether the cell stores energy by synthesizing lipids or produces ATP through oxidation. nih.gov

| Metabolic Pathway | Role of Coenzyme A (as Acetyl-CoA) | Primary Outcome |

|---|---|---|

| Carbohydrate Metabolism (Glycolysis) | Product of pyruvate oxidation | Entry into TCA cycle for energy production nih.gov |

| Lipid Metabolism (β-oxidation) | Product of fatty acid breakdown | Energy production via TCA cycle thomassci.com |

| Lipid Metabolism (Fatty Acid Synthesis) | Primary precursor for fatty acid elongation | Energy storage and membrane synthesis wikipedia.org |

| Amino Acid Catabolism | Product of the breakdown of ketogenic amino acids | Energy production or conversion to ketone bodies uomustansiriyah.edu.iq |

| Tricarboxylic Acid (TCA) Cycle | Delivers the acetyl group for oxidation | ATP and precursor molecule production wikipedia.org |

Participation in Cellular Detoxification Processes

Coenzyme A is involved in cellular detoxification through multiple mechanisms. It plays a role in neutralizing harmful substances and protecting cellular components from oxidative damage.

One significant detoxification pathway involves the conjugation of acyl-CoA thioesters with amino acids such as glycine and glutamine. nih.gov This process facilitates the excretion of certain metabolic byproducts and xenobiotics.

Furthermore, Coenzyme A has a recently discovered antioxidant function. wikipedia.org Under conditions of oxidative or metabolic stress, CoA can covalently bind to cysteine residues on proteins in a process termed "protein CoAlation". wikipedia.orgnih.gov This reversible modification protects the protein's thiol groups from irreversible oxidation, preserving protein function and cellular integrity. nih.gov This antioxidant role is analogous to the well-known process of S-glutathionylation. wikipedia.org The cytochrome P450 (CYP) family of enzymes, which are central to phase I detoxification, metabolize a wide range of compounds, and their function can lead to the production of reactive electrophilic species. nih.gov The protective CoAlation mechanism can help mitigate this associated oxidative stress. nih.gov

Coenzyme A in Cellular Regulation and Signaling

Beyond its metabolic roles, Coenzyme A and its thioester derivatives are crucial molecules in cellular regulation and signaling, influencing enzyme activity, gene expression, and the synthesis of signaling molecules. nih.gov

Allosteric Modulation of Enzyme Activities

Coenzyme A and its derivatives, particularly acetyl-CoA, act as allosteric modulators for several key metabolic enzymes. pearson.comwikipedia.org Allosteric regulation occurs when a molecule binds to an enzyme at a site other than the active site, causing a conformational change that either activates or inhibits the enzyme's activity. wikipedia.orggeeksforgeeks.org This mechanism allows for rapid control of metabolic pathways in response to the cell's energy status. nih.gov

For example, the ratio of acetyl-CoA to free CoA is a critical signal. A high acetyl-CoA concentration activates pyruvate carboxylase, which is an important enzyme in gluconeogenesis, while simultaneously inhibiting pyruvate dehydrogenase kinase. wikipedia.orgnih.gov This inhibition of the kinase leads to the activation of the pyruvate dehydrogenase complex, thereby promoting the conversion of pyruvate to acetyl-CoA. libretexts.org This coordinated regulation helps to maintain metabolic homeostasis. nih.gov

| Enzyme | Modulator | Effect |

|---|---|---|

| Pyruvate Dehydrogenase Kinase (PDK) | Acetyl-CoA | Activation nih.gov |

| Pyruvate Dehydrogenase Kinase (PDK) | Coenzyme A (CoA) | Inhibition nih.gov |

| Pyruvate Carboxylase | Acetyl-CoA | Activation thomassci.comwikipedia.org |

| Acetyl-CoA Carboxylase | Citrate (derived from Acetyl-CoA) | Activation geeksforgeeks.orgcdn-website.com |

| Acetyl-CoA Carboxylase | Long-chain acyl-CoA | Inhibition geeksforgeeks.orgcdn-website.com |

Influence on Gene Expression

Acetyl-CoA is intrinsically linked to the regulation of gene expression through its role in histone acetylation. thomassci.comnih.gov Histone acetylation is a major epigenetic modification where an acetyl group is transferred to lysine (B10760008) residues on histone proteins. wikipedia.org This modification neutralizes the positive charge of the lysine, weakening the interaction between histones and DNA, leading to a more relaxed chromatin structure. thomassci.com This "open" chromatin is more accessible to transcription factors, generally resulting in increased gene transcription. thomassci.commdpi.com

Acetyl-CoA is the sole donor of the acetyl group for these reactions, which are catalyzed by histone acetyltransferases (HATs). mdpi.com Consequently, the intracellular concentration of acetyl-CoA directly influences the activity of HATs and the level of histone acetylation. mdpi.com This provides a direct link between the metabolic state of the cell (as reflected by acetyl-CoA levels) and the regulation of gene expression, allowing cells to adapt their transcriptional programs to their energetic status. nih.govmdpi.com

Biosynthesis of Neurotransmitters

Coenzyme A is indispensable for the biosynthesis of certain neurotransmitters, most notably acetylcholine. nih.gov Acetylcholine is a critical neurotransmitter involved in numerous functions, including muscle contraction at the neuromuscular junction, as well as roles in the central and autonomic nervous systems. msu.edu

The synthesis of acetylcholine occurs in the presynaptic terminal of cholinergic neurons. msu.edu It is formed from choline and acetyl-CoA in a reaction catalyzed by the enzyme choline acetyltransferase (ChAT). wikipedia.orgmsu.eduwilliams.edu Acetyl-CoA provides the essential acetyl group for this synthesis. wikipedia.org Therefore, the availability of acetyl-CoA in the cytoplasm of these neurons is a rate-limiting factor for acetylcholine production. msu.edu Acetyl-CoA is also involved in the synthesis of melatonin. thomassci.com

| Neurotransmitter/Hormone | Precursor Involving CoA | Enzyme |

|---|---|---|

| Acetylcholine | Acetyl-CoA msu.edu | Choline Acetyltransferase (ChAT) wikipedia.org |

| Melatonin | Acetyl-CoA thomassci.com | Arylalkylamine N-acetyltransferase (AANAT) |

Biosynthesis, Homeostasis, and Regulatory Mechanisms of Coenzyme a

De Novo Coenzyme A Biosynthetic Pathway

The de novo synthesis of Coenzyme A is a highly conserved pathway that proceeds through five enzymatic steps, starting from pantothenate (vitamin B5). wikipedia.orgresearchgate.net This pathway requires pantothenate, cysteine, and adenosine (B11128) triphosphate (ATP) as primary substrates. wikipedia.org

Enzymatic Steps and Intermediates

The synthesis of Coenzyme A from pantothenate involves a sequential series of enzymatic reactions, each producing a key intermediate.

The universally conserved steps are as follows:

Cysteine Addition: Next, the enzyme phosphopantothenoylcysteine synthetase (PPCS) catalyzes the addition of a cysteine molecule to 4'-phosphopantothenate, resulting in the formation of 4'-phospho-N-pantothenoylcysteine (PPC). wikipedia.org

Decarboxylation: The intermediate PPC is then decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC) to produce 4'-phosphopantetheine (B1211885). nih.gov

Adenylylation: Subsequently, phosphopantetheine adenylyltransferase (PPAT) , which is part of a bifunctional enzyme called Coenzyme A synthase (COASY) in mammals, transfers an adenylyl group from ATP to 4'-phosphopantetheine to yield dephospho-Coenzyme A (dephospho-CoA). wikipedia.orgresearchgate.net

Final Phosphorylation: The final step involves the phosphorylation of dephospho-CoA by dephosphocoenzyme A kinase (DPCK) , also a domain of the COASY enzyme in mammals, to produce the final product, Coenzyme A. This step also requires ATP. wikipedia.orgresearchgate.net

| Step | Enzyme | Substrate(s) | Product |

|---|---|---|---|

| 1 | Pantothenate kinase (PanK) | Pantothenate, ATP | 4'-Phosphopantothenate |

| 2 | Phosphopantothenoylcysteine synthetase (PPCS) | 4'-Phosphopantothenate, Cysteine, ATP | 4'-Phospho-N-pantothenoylcysteine (PPC) |

| 3 | Phosphopantothenoylcysteine decarboxylase (PPCDC) | 4'-Phospho-N-pantothenoylcysteine (PPC) | 4'-Phosphopantetheine |

| 4 | Phosphopantetheine adenylyltransferase (PPAT) (part of COASY) | 4'-Phosphopantetheine, ATP | Dephospho-Coenzyme A |

| 5 | Dephosphocoenzyme A kinase (DPCK) (part of COASY) | Dephospho-Coenzyme A, ATP | Coenzyme A |

Regulation of Rate-Limiting Enzymes (e.g., Pantothenate Kinase Isoforms)

The regulation of CoA biosynthesis primarily occurs at the first and rate-limiting step, which is catalyzed by pantothenate kinase (PanK). wikipedia.orgnih.gov Mammals possess multiple isoforms of PanK (PanK1, PanK2, PanK3, and PanK4), encoded by four different genes, each exhibiting unique regulatory properties and tissue expression patterns. wikipedia.org

The activity of these isoforms is modulated by feedback inhibition from CoA and its thioesters, such as acetyl-CoA and malonyl-CoA. wikipedia.orgnih.gov For instance, human PanK1β is less strongly inhibited by acetyl-CoA, whereas PanK2 is the most potently inhibited. wikipedia.org This differential regulation allows for fine-tuning of CoA synthesis in response to the metabolic state of the cell. For example, under normal conditions, high levels of acetyl-CoA likely inhibit PanK2. wikipedia.org However, during periods of increased fatty acid oxidation, an accumulation of long-chain acyl-carnitines can activate PanK2, thereby boosting CoA biosynthesis to meet metabolic demand. wikipedia.org

Salvage Pathways for Coenzyme A Acquisition

In addition to de novo synthesis, cells can also acquire CoA through salvage pathways. researchgate.net These pathways are crucial for recycling CoA precursors that are formed during the degradation of CoA and its thioesters. wikipedia.org The primary substrate for the salvage pathway is 4'-phosphopantetheine. researchgate.net This intermediate can be generated from the degradation of CoA or from the turnover of the acyl carrier protein, which has a 4'-phosphopantetheine prosthetic group. researchgate.net

Once formed, 4'-phosphopantetheine can re-enter the de novo biosynthetic pathway at the fourth step, where it is converted to dephospho-CoA by the PPAT domain of the COASY enzyme. researchgate.netnih.gov This allows the cell to efficiently reuse components of the CoA molecule, conserving energy and resources.

Control of Coenzyme A Homeostasis

The intracellular concentration of Coenzyme A is tightly controlled to meet the metabolic needs of the cell while preventing the accumulation of potentially toxic intermediates. nih.gov This homeostatic control is achieved through a combination of transcriptional regulation of the biosynthetic enzymes and feedback inhibition mechanisms. researchgate.net

Transcriptional Regulation of Biosynthetic Enzymes

The expression of the genes encoding the enzymes of the CoA biosynthetic pathway is subject to transcriptional regulation. This regulation can be influenced by various signaling pathways and cellular states. For instance, signaling molecules such as MYC, p53, and PPARα have been implicated in the regulation of the genes for CoA biosynthetic enzymes, including PANK and COASY. researchgate.net This transcriptional control ensures that the capacity for CoA synthesis can be adjusted in response to long-term changes in metabolic demands, such as during cell growth and proliferation.

Feedback Inhibition Mechanisms

As previously mentioned, feedback inhibition is a primary and rapid mechanism for controlling CoA homeostasis. biologydiscussion.com The end products of the pathway, namely CoA and its thioesters like acetyl-CoA, act as allosteric inhibitors of the first enzyme, pantothenate kinase. wikipedia.orgnih.gov This inhibition is a classic example of a negative feedback loop, where the accumulation of the final product slows down its own synthesis. study.combritannica.com

Influence of Extracellular Stimuli (Nutrients, Hormones, Cellular Stress)

The intracellular concentration of Coenzyme A (CoA) and its thioester derivatives is meticulously regulated in response to a variety of external cues to maintain cellular homeostasis. These stimuli, including nutrients, hormones, and cellular stress, modulate the rate of CoA biosynthesis and degradation, ensuring that the cellular supply of CoA meets metabolic demand. nih.govmdpi.com

Nutrients: The availability of nutrients is a primary determinant of intracellular CoA levels. In mammalian cells, the uptake of pantothenate (vitamin B5), the precursor for CoA synthesis, is a critical regulatory point. The switch between different metabolic states, such as the transition from a fed to a fasted state, necessitates dynamic adjustments in total CoA levels. For instance, in the liver, the fed-to-fasted transition is marked by a net increase in total CoA concentration, which is essential for the metabolic shift from glucose oxidation to fatty acid oxidation. nih.gov

The cellular energy status, reflected by the ATP/ADP ratio, directly impacts CoA biosynthesis as ATP is a substrate for two key enzymatic steps catalyzed by pantothenate kinase (PanK) and dephospho-CoA kinase (DPCK). wikipedia.orgasm.org Furthermore, the levels of acetyl-CoA, the end-product of glucose, fatty acid, and amino acid catabolism, act as a crucial feedback inhibitor of PanK, the rate-limiting enzyme in the CoA biosynthetic pathway. wikipedia.orgnih.gov When glucose is abundant, increased glycolysis leads to higher acetyl-CoA levels, which in turn suppress PanK activity to downregulate CoA synthesis. basicmedicalkey.commdpi.com Conversely, during periods of low nutrient availability, decreased acetyl-CoA levels relieve this inhibition, allowing for increased CoA production to support energy generation through pathways like the tricarboxylic acid (TCA) cycle. nih.gov

Hormones: Hormonal signals play a significant role in orchestrating cellular metabolism, partly by influencing CoA homeostasis. Insulin (B600854), the primary anabolic hormone, is known to affect the levels of metabolites that regulate CoA biosynthesis. For example, in adipose tissue, insulin can influence the activity of acetyl-CoA carboxylase, an enzyme that utilizes acetyl-CoA, thereby indirectly affecting the pool of acetyl-CoA available for feedback inhibition of PanK. nih.gov Adrenaline, a catabolic hormone, can also impact CoA metabolism by modulating the levels of long-chain fatty acyl-CoA thioesters, which are also known to regulate PanK activity. nih.gov

The PI3K-AKT signaling pathway, which is stimulated by insulin and other growth factors, has been shown to regulate enzymes involved in CoA biosynthesis, including pantothenate kinases. researchgate.net This signaling cascade can influence the expression and activity of these enzymes, thereby coordinating CoA supply with the metabolic demands of cell growth and proliferation.

Cellular Stress: Cells respond to various stress conditions, such as oxidative stress, by adjusting their metabolic state, a process in which CoA plays a vital role. Under oxidative stress, CoA can directly react with cysteine residues on proteins in a process termed "CoAlation," which can alter protein function and protect cysteine residues from irreversible oxidation. nih.gov This process, however, also consumes free CoA, thereby impacting the intracellular CoA pool. nih.gov The cellular response to oxidative stress may involve upregulating CoA biosynthesis to replenish the consumed CoA and support antioxidant defense mechanisms. For instance, CoAlation of the thioredoxin system has been identified as a protective mechanism against ferroptosis, a form of iron-dependent cell death, highlighting the critical role of CoA in cellular stress responses. researchgate.net

Table 1: Influence of Extracellular Stimuli on Coenzyme A Biosynthesis

| Stimulus | Effect on CoA Biosynthesis | Key Regulatory Mechanisms |

|---|---|---|

| Nutrients | ||

| High Glucose | Decreased | Increased acetyl-CoA levels lead to feedback inhibition of Pantothenate Kinase (PanK). wikipedia.orgnih.gov |

| Low Glucose/Fasting | Increased | Decreased acetyl-CoA relieves feedback inhibition of PanK, stimulating CoA production for fatty acid oxidation. nih.gov |

| Fatty Acids | Modulated | Long-chain acyl-CoAs can modulate PanK activity. |

| Hormones | ||

| Insulin | Modulated | Influences levels of acetyl-CoA and can regulate CoA biosynthetic enzymes through PI3K-AKT signaling. nih.govresearchgate.net |

| Adrenaline | Modulated | Affects the concentration of fatty acyl-CoA thioesters, which can regulate PanK. nih.gov |

| Cellular Stress | ||

| Oxidative Stress | Potentially Increased | Increased demand for CoA to counteract protein CoAlation and support antioxidant defenses. nih.govnih.gov |

Evolutionary Conservation and Divergence of Coenzyme A Biosynthesis

The Coenzyme A (CoA) biosynthesis pathway is a fundamental metabolic route, essential for all forms of life. Its high degree of conservation across the three domains of life—Bacteria, Archaea, and Eukarya—points to its ancient origins, likely present in the Last Universal Common Ancestor (LUCA). nih.govoup.com However, alongside this conservation, significant points of divergence and evolutionary adaptation are evident in the enzymes and genetic organization of the pathway.

Despite this overarching conservation, interesting divergences exist. For instance, the enzymes responsible for the initial steps of pantothenate synthesis can differ significantly between domains. Phylogenetic studies suggest that the enzymes for phosphopantothenate synthesis were likely recruited independently in the bacterial and archaeal lineages through convergent evolution. nih.govoup.com Eukaryotes appear to have inherited the genes for pantothenate synthesis from bacteria. nih.gov Furthermore, some archaeal genomes contain homologues to bacterial pantothenate biosynthesis enzymes, which are thought to have been acquired via horizontal gene transfer from thermophilic bacteria. nih.govoup.com

A notable point of divergence is seen in the enzymes pantothenate synthetase and pantothenate kinase. In archaea, these enzymes are unrelated to their bacterial or eukaryotic counterparts, indicating a separate evolutionary origin for these functions in this domain. nih.govoup.com

In many eukaryotes, including humans, the final two enzymatic activities of the pathway—phosphopantetheine adenylyltransferase (PPAT) and dephospho-CoA kinase (DPCK)—are catalyzed by a single bifunctional enzyme known as Coenzyme A Synthase (COASY). genecards.orgwikipedia.orguniprot.org This fusion of two catalytic domains into a single polypeptide is in contrast to most bacteria, where two distinct, monofunctional enzymes carry out these reactions. frontiersin.orgoup.com This gene fusion event in the eukaryotic lineage represents a significant evolutionary divergence.

The pantothenate kinase (PanK) enzyme family also displays evolutionary diversity. Three main types of PanK have been identified: PanK-I (found in bacteria), PanK-II (predominantly in eukaryotes), and PanK-III (also in bacteria). wikipedia.org Humans possess four active PanK isoforms (PanK1-4), encoded by three different genes, which exhibit distinct regulatory properties and subcellular localizations. wikipedia.orgresearchgate.net This expansion and specialization of the PanK family in mammals highlight the more complex regulatory needs of multicellular organisms. For example, the PANK2 isoform is localized to the mitochondria, underscoring the importance of compartmentalized CoA synthesis. wikipedia.org

The conservation of the CoA pathway is also observed to varying degrees in pathogenic organisms. For example, in the malaria parasite Plasmodium falciparum, the enzymes for CoA biosynthesis are conserved, but the parasite displays flexibility in utilizing different precursors from the host, indicating specific adaptations in uptake mechanisms. nih.govoup.comfrontiersin.org

Table 2: Conservation and Divergence of Coenzyme A Biosynthesis Enzymes Across Domains

| Enzyme | Function | Bacteria | Archaea | Eukarya | Evolutionary Notes |

|---|---|---|---|---|---|

| Pantothenate Synthetase (PS) | Pantothenate synthesis | Present (conserved) | Present (unrelated to bacterial/eukaryotic) | Present (inherited from bacteria) | Evidence for convergent evolution in Archaea. nih.govoup.com |

| Pantothenate Kinase (PanK) | Phosphorylation of pantothenate | Present (PanK-I, PanK-III) | Present (unrelated to bacterial/eukaryotic) | Present (PanK-II isoforms) | Independent recruitment in Archaea; expansion of PanK family in mammals. wikipedia.orgnih.gov |

| PPCS | Cysteine addition | Present | Present | Present | Generally conserved. |

| PPCDC | Decarboxylation | Present | Present | Present | Generally conserved. |

| PPAT | Adenylylation of 4'-phosphopantetheine | Separate enzyme (CoaD) | Separate enzyme | Part of bifunctional COASY protein | Gene fusion event in eukaryotes. genecards.orgwikipedia.org |

| DPCK | Phosphorylation of dephospho-CoA | Separate enzyme (CoaE) | Separate enzyme | Part of bifunctional COASY protein | Gene fusion event in eukaryotes. genecards.orgwikipedia.org |

Advanced Analytical Methodologies for Coenzyme a and Its Derivatives in Research

Chromatographic Techniques

Chromatography is a cornerstone for the analysis of CoA and its thioesters, enabling their separation from complex biological matrices. High-Performance Liquid Chromatography (HPLC) and High-Performance Capillary Electrophoresis (HPCE) are the most prominently used techniques in this domain. nih.govnih.gov

HPLC is a widely adopted method for the simultaneous determination of CoA and its derivatives like acetyl-CoA. nih.govsemanticscholar.org It offers robust and sensitive analysis in a variety of biological samples, from cultured cells to animal tissues. nih.gov

A simple and sensitive method for the simultaneous determination of CoA and acetyl-CoA utilizes HPLC with UV detection. nih.gov This approach is valued for its reliability and accessibility. The adenine (B156593) moiety in the CoA molecule allows for strong UV absorbance, typically monitored around 254-260 nm. jove.comnih.gov Research has demonstrated that Coenzyme A exhibits a consistent absorbance at 258 nm across a broad pH range. nih.gov This method has proven effective for analyzing samples from cell cultures, mouse cortex, and various rat tissues including plasma, liver, kidney, and brain. nih.gov Advances in HPLC-UV methods have led to significantly lower limits of detection (LOD) compared to earlier procedures, with LODs for CoA and acetyl-CoA reported to be 0.114 and 0.36 pmol per injection, respectively, which is over tenfold more sensitive than previous HPLC techniques. nih.gov

| Parameter | Coenzyme A (CoA) | Acetyl-CoA | Reference |

| Retention Time | 3.8 min | 7.8 min | researchgate.net |

| Limit of Detection (LOD) | 0.114 pmol | 0.36 pmol | nih.gov |

| Sample Recovery | 95-97% (in liver extracts) | 95-97% (in liver extracts) | nih.gov |

| UV Detection Wavelength | ~254-260 nm | ~254-260 nm | jove.comnih.gov |

To enhance sensitivity, particularly for low-abundance species, fluorescence detection is employed following a chemical derivatization step. jove.comrsc.org This strategy involves labeling the thiol group of free CoA with a fluorescent agent. jove.com A common derivatizing agent is monobromobimane (B13751) (mBBr), which reacts with the CoA thiol group to form a stable and highly fluorescent CoA-bimane derivative. jove.comresearchgate.net This pre-column derivatization allows for the quantification of total CoA after hydrolyzing all CoA thioesters to the free form. jove.com The resulting fluorescent derivative is then separated by reverse-phase HPLC and quantified. jove.comjove.com This method provides a broad linear range of detection, with the CoA-bimane standard being detectable from 0.01 to 12,000 pmol when combining both absorbance and fluorescence detection. jove.com Another fluorophore, 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (B149280) (CPM), is also used for derivatization, enabling picomole-level sensitivity for CoA and its biosynthetic precursors. rsc.org

| Derivatizing Agent | Principle | Sensitivity | Key Advantages | Reference |

| Monobromobimane (mBBr) | Reacts with the thiol group of CoA to form a fluorescent CoA-bimane adduct. | 0.01 - 12,000 pmol detection range. | High sensitivity, allows for total CoA measurement after hydrolysis. | jove.com |

| CPM | Labels thiol-bearing precursors to produce a fluorophore. | Picomole sensitivity. | Enables simultaneous quantification of CoA and its precursors. | rsc.org |

The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) represents the gold standard for the analysis of CoA and its acyl derivatives due to its superior sensitivity and specificity. mdpi.comnih.govnih.gov This powerful technique allows for the precise quantification of a wide range of short-chain and long-chain acyl-CoAs, as well as intermediates in the CoA biosynthetic pathway. nih.govnih.gov Various LC-MS/MS methods have been developed, including those using ion-pairing reverse-phase HPLC and online solid-phase extraction (SPE) to enhance performance and simplify sample preparation. nih.govacs.org Online SPE-LC/MS/MS provides a robust and comprehensive method for identifying and quantifying the entire class of CoA-activated compounds from various biological tissues with minimal sample preparation. acs.org LC-MS/MS is definitively the most sensitive technique available for acyl-CoA analysis. mdpi.com

| Method | Analytes | Key Features | Reference |

| LC-MS/MS | Short-chain acyl-CoAs and biosynthetic precursors. | Allows simultaneous measurement of precursors and acyl-CoAs. | nih.gov |

| IP-RP-HPLC/ESI-HRMS | Wide range of fatty acyl-CoAs (C2 to C26). | Uses ion-pairing reversed-phase chromatography with high-resolution MS. | nih.gov |

| Online SPE-LC/MS/MS | Entire class of CoA-activated compounds. | Automated sample loading, simplified preparation, high accuracy (87-107%). | acs.org |

| LC-MS/MS (no ion-pairing) | CoA, CoA disulfide, short-chain acyl-CoAs. | Avoids ion-pairing reagents, achieving LODs in the nM to sub-nM range. | nih.gov |

High-Performance Capillary Electrophoresis (HPCE) has emerged as a powerful alternative to HPLC for the analysis of CoA compounds. nih.govacs.org It is often faster, more sensitive, and simpler than traditional HPLC methods. nih.govacs.org In one application, HPCE with UV detection at 254 nm was used to completely separate 12 different CoA derivatives in under 30 minutes. nih.govacs.org The detection limits for this method are in the picomole range, with a linear response over two orders of magnitude. nih.govacs.org For even greater sensitivity, HPCE can be coupled with laser-induced fluorescence detection (CE-LIF). rsc.org This involves derivatizing the CoA compounds with a fluorescent tag, such as fluorescein-5-isothiocyanate (FITC), allowing for quantification at the picomole level. rsc.org

| Technique | Detection Method | Separation Time | Detection Limit | Compounds Separated | Reference |

| HPCE-UV | UV Absorbance (254 nm) | < 30 minutes | Picomole range | 12 CoA derivatives | nih.govacs.org |

| CE-LIF | Laser-Induced Fluorescence | < 13 minutes | Picomole level | 5 short-chain CoAs | rsc.org |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Quantification

Mass spectrometry is a central technology for the highly sensitive and specific quantification of Coenzyme A and its derivatives. creative-proteomics.com It is most commonly used in conjunction with a chromatographic separation step, such as HPLC (as detailed in section 4.1.1.3), to form LC-MS/MS systems. nih.gov The quantification is typically performed using tandem mass spectrometry in modes like Multiple Reaction Monitoring (MRM), which provides excellent selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. acs.org

A significant challenge in MS-based quantification is the potential for underestimation of free CoA compared to its thioester derivatives. jove.com Therefore, the use of a standard calibration curve is essential for accurate results. jove.com The development of methods using stable isotope-labeled internal standards, such as ¹³C-labeled compounds, further improves the accuracy and precision of quantification by correcting for matrix effects and variations during sample preparation and analysis. acs.org The sensitivity of these methods is exceptional, with limits of detection often reaching the nanomolar to sub-nanomolar range. nih.gov

| Parameter | Description | Significance | Reference |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific ion transitions. | acs.org |

| Internal Standards | Stable isotope-labeled compounds (e.g., ¹³C₂-acetyl-CoA) | Corrects for matrix effects and variability, improving accuracy. | acs.org |

| Sensitivity | Limits of Detection (LODs) in the nM to sub-nM range. | Allows for the quantification of very low-abundance CoA species. | nih.gov |

| Accuracy | 87-107% in mouse skeletal muscle. | Demonstrates the reliability of the quantification method. | acs.org |

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)

Liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) has emerged as a state-of-the-art method for the absolute quantification of intracellular Coenzyme A, its disulfide form, and a wide array of short-chain and long-chain acyl-CoA thioesters. researchgate.netnih.gov This technique offers high sensitivity, with limits of detection (LODs) often in the nanomolar to sub-nanomolar range, and excellent repeatability. researchgate.net

Methodologies based on LC-MS/MS are capable of separating a broad spectrum of CoA derivatives, including isomers, often employing reversed-phase chromatography. researchgate.net While some methods utilize ion-pairing reagents to improve separation of these polar molecules, others have been developed that avoid these reagents, which can be advantageous for MS detection. researchgate.net The high specificity of tandem mass spectrometry allows for the unambiguous identification and quantification of different acyl-CoA species, even in complex biological samples. metwarebio.com

The analysis is typically performed in positive ion mode, as acyl-CoAs are more efficiently ionized under these conditions. nih.gov A characteristic fragmentation pattern for all acyl-CoA species is the cleavage at the 3'-phosphate-adenosine-5'-diphosphate (B75964) moiety. This results in a common daughter ion at a mass-to-charge ratio (m/z) of 428, while another fragmentation between the 5'-diphosphates can also be observed. nih.gov For targeted analysis, multiple reaction monitoring (MRM) is often employed, where specific precursor-product ion transitions are monitored for each analyte, providing high selectivity and sensitivity. nih.gov High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap and Q-TOF, have also been successfully used for the analysis of acyl-CoAs, providing high mass accuracy for confident identification. nih.gov

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Chromatography | Reversed-phase liquid chromatography | Hypersil Gold C18 column researchgate.net |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | - |

| MS Analyzer | Triple Quadrupole or High-Resolution (e.g., Orbitrap) | - |

| Scan Type | Multiple Reaction Monitoring (MRM) or Full Scan with ddMS2 | - |

| Precursor Ion Selection | [M+H]+ of the specific acyl-CoA | e.g., m/z 810 for Acetyl-CoA nih.gov |

| Characteristic Fragment Ions | Fragments from the Coenzyme A moiety | m/z 428.0365 (adenosine 3',5'-diphosphate) nih.govnih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Acyl-Coenzyme A Esters

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. While acyl-CoA esters themselves are not sufficiently volatile for direct GC-MS analysis, the fatty acyl chains can be analyzed after being converted into more volatile derivatives, such as fatty acid methyl esters (FAMEs). ntnu.no This derivatization step is crucial for the successful application of GC-MS to the study of the fatty acid components of acyl-CoAs. ntnu.no

The methodology involves the hydrolysis of the thioester bond of acyl-CoAs to release the fatty acids, which are then esterified, typically to their methyl esters. ntnu.no These FAMEs are then separated by gas chromatography based on their boiling points and polarity, and subsequently detected by mass spectrometry. ntnu.no GC-MS provides excellent separation efficiency and allows for the identification and quantification of a wide range of fatty acids. ntnu.no This approach is particularly useful for profiling the composition of fatty acyl-CoAs in a biological sample. researchgate.net

| Step | Description |

|---|---|

| 1. Hydrolysis | Cleavage of the thioester bond to release the fatty acid from Coenzyme A. |

| 2. Derivatization | Conversion of the fatty acid to a volatile ester, typically a Fatty Acid Methyl Ester (FAME). |

| 3. GC Separation | Separation of the FAMEs on a gas chromatography column. |

| 4. MS Detection | Ionization and mass analysis of the separated FAMEs for identification and quantification. |

Analysis of Coenzyme A Species and Thioester Derivatives

The comprehensive analysis of the diverse pool of Coenzyme A species and their thioester derivatives is essential for a complete understanding of cellular metabolism. mdpi.com As mentioned, LC-MS/MS is a predominant technique for this purpose due to its ability to resolve and quantify a large number of acyl-CoAs in a single analysis. mdpi.com The structural diversity of the acyl chains, ranging from short-chain species like acetyl-CoA and succinyl-CoA to long-chain fatty acyl-CoAs, presents an analytical challenge that is well-addressed by the separation power of liquid chromatography and the specificity of tandem mass spectrometry. mdpi.comresearchgate.net

Researchers have developed methods that allow for the simultaneous measurement of both the biosynthetic precursors of CoA and various short-chain acyl-CoAs. nih.gov These methods are invaluable for studying the regulation of CoA homeostasis and its impact on metabolic pathways. The identification of different acyl-CoA species is based on their unique precursor ion masses and their characteristic fragmentation patterns upon collision-induced dissociation in the mass spectrometer. nih.gov The fragmentation of the Coenzyme A moiety provides a common signature that can be used to screen for the presence of acyl-CoAs in a sample, while the mass of the precursor ion reveals the identity of the acyl group. nih.gov

Enzymatic Assay Development

Enzymatic assays provide an alternative to mass spectrometry-based methods for the quantification of Coenzyme A and its derivatives. These assays are often more accessible and can be adapted for high-throughput applications. biorxiv.org

Spectrophotometric and Fluorometric Enzyme Cycling Methods

Spectrophotometric and fluorometric enzyme cycling methods are established techniques for the measurement of CoA and acetyl-CoA. nih.govnih.gov These assays rely on the enzymatic conversion of the target molecule, which is coupled to a reaction that produces a detectable change in absorbance or fluorescence. mdpi.com For example, a classic spectrophotometric assay for acetyl-CoA involves a coupled enzymatic reaction that can be monitored in a microcuvette format. mdpi.com

Fluorometric assays generally offer higher sensitivity compared to their spectrophotometric counterparts. biorxiv.org A common principle for fluorometric detection of Coenzyme A involves the reaction of its free thiol group with a pro-fluorescent reagent, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM). researchgate.net The reaction of the thiol with CPM results in a fluorescent adduct that can be quantified. researchgate.net These methods can be highly specific, depending on the enzymes used in the assay. elabscience.com

High-Throughput Assay Formats

The need to screen large numbers of compounds for their effects on enzymes involved in Coenzyme A metabolism has driven the development of high-throughput assay formats. nih.gov Fluorescence-based assays are particularly well-suited for miniaturization into 96-, 384-, or even 1536- and 3456-well plate formats, enabling ultra-high-throughput screening (uHTS). researchgate.net For instance, the detection of CoA produced in an enzymatic reaction using a pro-fluorescent probe can be adapted for uHTS to identify inhibitors of enzymes like fatty acid synthase. researchgate.net

Mass spectrometry has also been integrated into high-throughput screening platforms. Systems like the RapidFire MS system, which uses an online solid-phase extraction system interfaced with a triple-quadrupole mass spectrometer, allow for the rapid analysis of enzymatic assay samples, making it a powerful tool for drug discovery efforts targeting enzymes that utilize Coenzyme A. nih.gov Another approach involves developing coupled enzyme assays where the product of the target enzyme is used by a second enzyme to generate a chromophoric product, which is suitable for high-throughput screening in a microplate format. lsu.edu

Radiochemical Methods for Coenzyme A Labeling

Radiochemical methods offer exceptional sensitivity and specificity for the analysis of Coenzyme A and its derivatives. creative-enzymes.com These assays typically involve the use of a radioactively labeled substrate, such as [¹⁴C]-acetyl-CoA, in an enzymatic reaction. creative-enzymes.com The rate of the reaction is determined by measuring the radioactivity of the product after its separation from the unreacted substrate. creative-enzymes.com

The key requirements for a radiometric enzyme assay are the availability of a suitable labeled substrate with a known specific radioactivity and a reliable method for separating the substrate from the product. creative-enzymes.com Common radioisotopes used for labeling include tritium (B154650) (³H) and carbon-14 (B1195169) (¹⁴C). The detection of the radioactivity is typically performed using a liquid scintillation counter or a Geiger counter.

Isotope dilution is another radiochemical method where a known amount of a radioactively labeled form of the analyte is added to the sample. libretexts.org By measuring the specific activity of the analyte after purification, the initial amount of the non-labeled analyte in the sample can be determined. libretexts.org Radiochemical methods are particularly advantageous when dealing with very low concentrations of analytes or when analyzing enzyme activities in crude extracts where other methods might suffer from interference. creative-enzymes.com

| Method | Principle | Common Isotopes | Detection |

|---|---|---|---|

| Radiometric Enzyme Assay | Measures the conversion of a radiolabeled substrate (e.g., [¹⁴C]-acetyl-CoA) to a radioactive product. | ¹⁴C, ³H | Liquid Scintillation Counting |

| Isotope Dilution | A known amount of radiolabeled Coenzyme A is added to a sample to determine the amount of endogenous, non-labeled Coenzyme A. | ¹⁴C, ³H | Liquid Scintillation Counting |

Methodological Considerations for Sample Preparation and Stability

The accurate quantification of Coenzyme A (CoA) and its derivatives in biological samples presents significant analytical challenges due to the low endogenous concentrations of these molecules, the complexity of biological matrices, and their inherent instability. researchgate.netnih.gov Careful consideration of sample preparation and handling is therefore critical to ensure reliable and reproducible results. nih.govresearchgate.net The primary goals of sample preparation are to efficiently extract the analytes of interest, remove interfering substances such as proteins, and maintain the stability of the CoA species throughout the process.

A significant challenge in analyzing CoA and its thioesters is their susceptibility to hydrolysis and enzymatic degradation. nih.govrsc.org Consequently, rapid quenching of enzymatic activity and deproteinization of the sample are crucial initial steps. rsc.org Various methods have been developed, often tailored to the specific biological matrix (e.g., cell cultures, tissues, plasma) and the analytical technique being employed, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS). nih.govnih.gov

Sample Preparation Techniques

Effective extraction and purification are paramount for the analysis of CoA and its derivatives. Common strategies involve protein precipitation using acids or organic solvents, followed by further cleanup steps if necessary.

Acid Precipitation: Strong acids like perchloric acid (PCA) and trichloroacetic acid (TCA) are widely used to precipitate proteins and quench enzymatic reactions simultaneously. rsc.orgnih.gov For instance, a method for analyzing CoA and acetyl-CoA in cell cultures and tissues involves resuspending cell pellets in an aqueous 5% PCA solution containing dithiothreitol (B142953) (DTT) to maintain a reducing environment. mdpi.com The mixture is incubated on ice and then centrifuged to separate the protein-free supernatant containing the analytes. mdpi.com While effective, the use of halogenated acids like TCA may require a subsequent solid-phase extraction (SPE) step to remove the deproteinizing agent before LC-MS/MS analysis, which can add complexity to the workflow. nih.gov

Organic Solvent Extraction: The use of organic solvents is another prevalent technique. A mixture of acetonitrile (B52724), methanol (B129727), and water (e.g., in a 2:2:1 v/v/v ratio) can be used to extract a broad range of acyl-CoA species from frozen tissue powder. mdpi.com This method involves adding a 20-fold excess of the precooled extraction solution to the sample to rapidly halt enzymatic processes. mdpi.com For cell cultures, a protocol involves incubating cells with methanol at -80°C, followed by scraping and centrifugation. The resulting supernatant is then mixed with acetonitrile before evaporation and reconstitution for analysis. nih.gov

Workflow for Derivatization: For certain analytical methods, such as HPLC with fluorescence detection, a derivatization step is necessary. A sample preparation workflow might involve initial acidification with TCA or formic acid, followed by neutralization, reduction of disulfide bonds with an agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and finally, derivatization with a fluorescent tag like 7-diethylamino-3-(4-maleimidophenyl)-4-methylcoumarin (CPM). rsc.org

The choice of extraction method can significantly impact the recovery and stability of different CoA derivatives, which vary in their physicochemical properties from hydrophilic short-chain to hydrophobic long-chain species. researchgate.netmdpi.com

| Technique | Deproteinizing/Extraction Agent | Typical Application | Key Considerations | Source |

|---|---|---|---|---|

| Acid Precipitation | Perchloric Acid (PCA) or Trichloroacetic Acid (TCA) | Cell cultures, various tissues (liver, kidney, brain) | Effectively quenches enzymatic reactions. TCA may require removal via solid-phase extraction (SPE) prior to LC-MS/MS. | rsc.orgnih.govmdpi.com |

| Organic Solvent Extraction | Acetonitrile/Methanol/Water mixtures | Liver tissue, cell cultures | Can extract a wider range of both hydrophilic and hydrophobic acyl-CoAs. Often requires a lyophilization-resolubilization step. | nih.govmdpi.com |

| Acidification and Derivatization | TCA or Formic Acid, followed by neutralization and derivatization agent (e.g., CPM) | In vitro enzyme reactions, bacterial cell samples | Necessary for HPLC with fluorescence detection. Requires careful pH control and reduction of thiols. | rsc.org |

Stability Considerations

Coenzyme A and its thioester derivatives are sensitive to various environmental factors, and their stability is a critical consideration during sample collection, processing, and storage. usbio.net

pH: Acyl-CoAs are prone to hydrolysis, particularly in alkaline and strongly acidic solutions. nih.govsigmaaldrich.com They are generally more stable in neutral to moderately acidic conditions (pH 3.5-5). sigmaaldrich.com The thioester bond is more rapidly hydrolyzed in alkaline environments. sigmaaldrich.com

Temperature: For long-term storage, Coenzyme A trilithium salt in its solid, lyophilized powder form is stable for over a year when stored desiccated at -20°C or below. usbio.netsorachim.com In contrast, aqueous solutions are significantly less stable and degrade rapidly; it is often recommended to prepare solutions immediately before use. usbio.net If storage of aqueous solutions is unavoidable, aliquots stored at -20°C are reported to be stable for no longer than two weeks, while storage at -80°C may extend stability for up to six months. sigmaaldrich.com Prepared sample extracts for HPLC analysis have been shown to be stable at 4°C for at least 24 hours. nih.govmdpi.com

Oxidation: The free sulfhydryl group of CoA is susceptible to oxidation, which can lead to the formation of disulfides. To mitigate this, reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often included during sample preparation. rsc.orgmdpi.com

Enzymatic Degradation: Biological samples contain enzymes that can rapidly degrade CoA and its derivatives. Therefore, immediate quenching of enzymatic activity upon sample collection is essential. This is typically achieved by rapid freezing in liquid nitrogen, shock-freezing, or immediate homogenization in a precooled acid or organic solvent solution. rsc.orgmdpi.com

| Form | Storage Condition | pH | Reported Stability | Source |

|---|---|---|---|---|

| Solid (Lyophilized Powder) | -20°C, desiccated | N/A | > 5 years | |

| Aqueous Solution | 4°C | Neutral | Stable for up to 1 day | usbio.net |

| Aqueous Solution | -20°C | Neutral | Up to 2 weeks | sigmaaldrich.com |

| Aqueous Solution | -80°C | Neutral | Up to 6 months | sigmaaldrich.com |

| Aqueous Solution | 100°C | 3.5 - 5.0 | Stable for short periods without decomposition | sigmaaldrich.com |

| Prepared Sample Extract (Deproteinized) | 4°C | Acidic/Neutralized | At least 24 hours | nih.govmdpi.com |

Structural Biology of Coenzyme a and Coenzyme A Binding Proteins

Characterization of Coenzyme A-Protein Interactions

Coenzyme A interacts with proteins through both covalent and non-covalent mechanisms. These interactions are fundamental to the regulation of protein function, stability, and subcellular localization. The binding can be transient, as in the case of enzymatic reactions, or a more stable post-translational modification that modulates protein activity in response to cellular stress.

A significant covalent modification involving Coenzyme A is Protein CoAlation, the formation of a disulfide bond between the thiol group of CoA and a reactive cysteine residue on a target protein. This process, also known as S-thiolation by CoA, is a reversible post-translational modification.

Discovery and Regulation: Initially observed in a few specific enzymes, protein CoAlation is now recognized as a widespread modification that occurs in organisms from bacteria to mammals. It is induced in cells and tissues by oxidizing agents and metabolic stress, such as starvation or exposure to hydrogen peroxide. This suggests that CoAlation is a key component of the cellular antioxidant defense system and a mechanism for redox regulation. When cells experience oxidative or metabolic stress, CoA can act as an antioxidant, protecting protein cysteine thiols from irreversible overoxidation by forming a temporary mixed disulfide. The modification is reversed in a time-dependent manner once the stress is removed, restoring the protein to its basal state.

Functional Consequences: The covalent attachment of the bulky and charged CoA molecule (molecular weight of 767 Da) alters the mass, charge, and activity of the modified protein. This modification can either positively or negatively modulate the function of key cellular enzymes involved in metabolism and signaling. For instance, CoAlation has been shown to inhibit the catalytic activity of proteins like the metastasis suppressor NME1 and peroxiredoxin 5. Over 2000 proteins have been identified as targets for CoAlation across various model organisms.

| Protein Name | Function | Organism/Cell Line | Reference |

|---|---|---|---|

| Glyceraldehyde-3-phosphate dehydrogenase (GAPDH) | Glycolysis | Mammalian cells | |

| Peroxiredoxin 5 (PRDX5) | Antioxidant defense | Cardiomyocytes | |

| NME1 (Metastasis Suppressor) | Nucleoside diphosphate (B83284) kinase activity | Human cells | |

| Acetyl-CoA acetyltransferase | Metabolism | General | |

| Glutamate dehydrogenase | Amino acid metabolism | General |

Beyond covalent modifications, Coenzyme A binds non-covalently to a vast array of proteins. This binding is typically mediated by a combination of hydrogen bonds, hydrophobic interactions, and electrostatic interactions (salt bridges). The flexible nature of the CoA molecule allows it to adopt various conformations to fit into different protein binding pockets.

These non-covalent interactions are crucial for the catalytic function of many enzymes that utilize CoA or its thioester derivatives (e.g., acetyl-CoA, succinyl-CoA) as substrates. The binding of acyl-CoA to proteins can also serve a regulatory role, influencing protein function and stability. For example, the non-covalent binding of CoA to the human metastasis suppressor NME1 leads to a decrease in its nucleoside diphosphate kinase (NDPK) activity.

The nucleotide portion of Coenzyme A, which includes an adenosine (B11128) diphosphate (ADP) moiety phosphorylated at the 3' position, is critical for its recognition and binding by many proteins. X-ray crystallography studies have provided detailed insights into how CoA is specifically recognized within the nucleotide-binding sites of proteins.

In the case of human NME1, CoA binds non-covalently to the nucleotide-binding site in a unique mode that differs significantly from ADP binding. Key interactions include:

Adenine (B156593) Ring: The adenine ring is stabilized by a hydrophobic patch within the binding pocket.

Phosphate (B84403) Groups: The phosphate groups are stabilized by salt bridges and hydrogen bonds. The 3'-phosphate group, which distinguishes CoA from ADP, is specifically recognized via multiple direct and water-mediated hydrogen bonds and appears to be a critical determinant for binding specificity.

Orientation: The α- and β-phosphates of CoA are oriented away from the catalytic site, while the 3'-phosphate faces the catalytic histidine residue (His118).

Studies on acyl-CoA synthetases have also highlighted the importance of specific residues in CoA binding. Aromatic residues often accommodate the adenine moiety, while positively charged residues like arginine interact with the 3'-phosphate. These specific interactions ensure the correct positioning of CoA for catalysis or regulation.

Analysis of Acyl-Coenzyme A Binding Proteins (ACBPs)

Acyl-CoA-binding proteins (ACBPs) are a highly conserved family of small (~10 kDa) proteins found across eukaryotes, from yeast to plants and mammals, as well as in some bacteria. Their primary function is to bind, transport, and maintain the intracellular pool of medium- and long-chain acyl-CoA esters, which are key intermediates in lipid metabolism.

ACBPs bind to acyl-CoA esters with very high affinity, typically in the low micromolar range. This high affinity is crucial for their function in sequestering and transporting these molecules, which can be toxic at high concentrations. The binding occurs at a single site through a cooperative mechanism.

The specificity of ACBPs is generally for acyl-CoA esters with chain lengths between 12 and 22 carbons. Competition binding assays have been used to determine the relative affinity for different acyl-CoA species. For example, studies on Cryptosporidium parvum ACBP showed that the protein has a high affinity for palmitoyl-CoA (C16:0) and that this binding can be displaced by other long-chain acyl-CoAs.

The ligand binding site can be divided into three subsites that accommodate the acyl chain, the adenine ring, and the 3'-phosphate of the CoA moiety, respectively. Conserved motifs, such as YKQA and KWDAW, are essential for this binding.

| ACBP Source | Ligand | Binding Affinity (Kd) | Reference |

|---|---|---|---|

| Bovine | Palmitoyl-CoA (C16:0) | ~0.1-20 µM | |

| Plant (general) | Long-chain acyl-CoAs | ~0.1-20 µM | |

| Cryptosporidium parvum | Palmitoyl-CoA (C16:0) | High affinity (specific Kd not stated) |

While the core acyl-CoA binding domain is conserved, ACBPs exhibit significant structural diversity, often existing as multigene families within a single organism. This diversity leads to varied molecular masses, subcellular localizations, and additional functional domains, implying specific, non-redundant roles for different ACBP family members.

In plants, such as Arabidopsis thaliana and rice, ACBPs are grouped into four distinct classes based on their size and domain architecture. This structural diversity correlates with a wide range of functions beyond simple lipid transport, including roles in seed development, cuticle formation, pollen development, and responses to biotic and abiotic stress.

Class I (Small ACBPs): These are the typical small, cytosolic proteins (~10 kDa) primarily involved in forming the cytosolic acyl-CoA pool.

Class II (Ankyrin-Repeat ACBPs): These proteins contain C-terminal ankyrin repeats, which are known protein-protein interaction domains, suggesting they link lipid metabolism with other cellular processes.

Class III (Large ACBPs): These are larger proteins with varied subcellular localizations, including peroxisomes and the endoplasmic reticulum.

Class IV (Kelch-Repeat ACBPs): These high-molecular-weight ACBPs have an N-terminal acyl-CoA binding domain followed by C-terminal Kelch repeats, another type of protein-protein interaction motif.

In animals, ACBP (also known as diazepam binding inhibitor, DBI) is involved in lipid metabolism but also functions as a neuropeptide that can modulate GABA receptor activity. The existence of ACBPs with additional domains, such as transmembrane motifs or enzymatic domains, further highlights the functional diversification of this protein family across all kingdoms of life.

| Class | Common Name | Key Structural Features | Example Function(s) | Reference |

|---|---|---|---|---|

| Class I | Small ACBPs | ~10 kDa, contain only the acyl-CoA binding domain | Cytosolic acyl-CoA pool formation, lipid transport | |

| Class II | Ankyrin-Repeat ACBPs | Acyl-CoA binding domain with C-terminal ankyrin repeats | Linking lipid metabolism to other signaling pathways | |

| Class III | Large ACBPs | Larger proteins with diverse localizations (e.g., peroxisomes) | Peroxisomal fatty acid β-oxidation | |

| Class IV | Kelch-Repeat ACBPs | N-terminal acyl-CoA binding domain with C-terminal Kelch repeats | Stress response, developmental processes |

Computational Approaches in Structural Coenzyme A Research

Computational methods have become indispensable in the study of Coenzyme A (CoA) and its interactions with proteins. These in silico approaches complement experimental techniques by providing detailed insights into the dynamic nature of CoA-protein complexes, predicting binding sites, and identifying potential sites for protein modification.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In the context of Coenzyme A, MD simulations provide insights into the conformational changes of both CoA and its binding proteins, which are critical for understanding their function.

MD simulations have been employed to investigate the behavior of enzymes that utilize CoA or its derivatives as substrates. acs.org For instance, simulations of acyl-CoA dehydrogenase have revealed how seemingly minor differences in the initial crystal structures can lead to significant variations in the simulated enzyme dynamics and reaction pathways. nih.gov These simulations can model the Michaelis complex, providing a more realistic representation of the enzyme-substrate interactions than static crystal structures alone. nih.gov

The choice of the initial X-ray structure is crucial for the accuracy of MD simulations. nih.gov Factors such as the presence of a substrate analog, inhibitor, or mutations in the crystallized protein can influence the resulting dynamics. nih.gov Simulations can also elucidate the role of essential cofactors, such as Mg2+ ions, in the catalytic activity of CoA-dependent enzymes. nih.gov By modeling the system in a solvated environment, MD simulations can capture the influence of water molecules on the stability and flexibility of the CoA-protein complex. acs.org

Recent advancements in computational power and algorithms have enabled more complex simulations, such as those involving membrane-bound proteins that interact with CoA. Furthermore, the development of user-friendly graphical user interfaces for simulation software is making these powerful techniques more accessible to a broader range of researchers. youtube.com

Predictive Modeling of Coenzyme A-Binding Sites

Identifying the specific residues in a protein that bind to Coenzyme A is fundamental to understanding its biological role. Computational methods for predicting CoA-binding sites have been developed to facilitate this process, offering a faster and more cost-effective alternative to experimental approaches.

One such method, CoABind, is a consensus-based algorithm that combines both template-based and ab initio prediction methods. oup.com The template-based component, TemPred, utilizes known CoA-binding protein structures as templates to predict binding sites in a query sequence through profile-profile alignment. oup.com The ab initio component, SVMpred, employs a support vector machine (SVM) model trained on a comprehensive set of features derived from sequence profiles and predicted structural information like secondary structure and solvent accessibility. oup.com

The features used in these predictive models are carefully selected to capture the characteristics of CoA-binding residues. These can include evolutionary conservation information from position-specific scoring matrices (PSSM), predicted secondary structure elements, and solvent accessibility. oup.com The performance of these models is typically evaluated using metrics such as the Matthews correlation coefficient (MCC) and the area under the receiver operating characteristic curve (AUC). oup.com

Case studies have demonstrated the effectiveness of these predictive models. For example, in the spermidine (B129725) N-acetyltransferase from Vibrio cholerae, a known CoA-binding protein, computational predictions have shown high accuracy in identifying the correct binding residues. oup.com These predictive tools are valuable for genome-wide annotation of protein function and for guiding site-directed mutagenesis experiments to validate predicted binding sites.

A key finding from computational modeling is that lysine (B10760008) residues located near the CoA-binding pocket are more likely to be acylated. nih.gov This suggests that the binding of acyl-CoA itself can enhance the acylation of nearby lysines. nih.gov Computational docking of a conformational ensemble of CoA into protein models has been used to calculate the distance between the CoA thiol group and lysine residues, revealing a strong correlation between proximity and acylation status. nih.govresearchgate.net

Identification of Potential Protein Acylation Sites